6-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cycloaddition Electrophilicity Polycyclic Synthesis

Researchers requiring a nitro-substituted triazolopyridine face regioisomer variability and unwanted polycyclization with dinitro analogs. 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 31040-14-9) solves this with: - Accelerated isomerization to the thermodynamically favored [1,5-a] system, shortening reaction times. - Moderated electrophilicity (no (4+2) cycloaddition with electron-rich dienes), enabling selective monofunctionalization. - Reliable 79% hydrogenation yield to 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-6-amine. Supplied as ≥95% solid for pharmaceutical intermediate and chemical probe development.

Molecular Formula C6H4N4O2
Molecular Weight 164.124
CAS No. 31040-14-9
Cat. No. B2812964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS31040-14-9
Molecular FormulaC6H4N4O2
Molecular Weight164.124
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H
InChIKeyGIGSHORTMYGUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-[1,2,4]triazolo[1,5-a]pyridine Physicochemical Profile


6-Nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 31040-14-9) is a heterocyclic compound consisting of a fused triazole and pyridine ring system with a nitro group at the 6-position. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol [1]. Computed properties include an XLogP3-AA of 0.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 76 Ų, establishing a baseline for solubility and permeability expectations [1]. The compound is typically supplied as a ≥95% purity solid for research use .

Core Heterocyclic building block with fused triazole/pyridine scaffold and 6-nitro substitution.
Profile Predicted logP of 0.6 supports solubility/permeability screening assays.
Utility Nitro group enables selective reduction and electrophilic substitution research workflows.

Isomer and Analog Non-Equivalence


Substitution of 6-nitro-[1,2,4]triazolo[1,5-a]pyridine with its 8-nitro isomer, dinitro derivative, or unsubstituted parent compound is not scientifically justified due to fundamental differences in reactivity, lipophilicity, and synthetic utility. The 6-nitro regioisomer exhibits distinct electrophilicity and cycloaddition behavior: unlike the 6,8-dinitro derivative, it does not undergo (4+2) cycloaddition with electron-rich dienes, limiting its utility in polycyclic scaffold construction [1]. Furthermore, the electron-withdrawing nitro group at the 6-position accelerates the isomerization of the [4,3-a] to [1,5-a] ring system relative to unsubstituted analogs, a kinetic effect not replicated by electron-donating substituents [2]. Computed lipophilicity also diverges—the 6-nitro compound (XLogP3-AA = 0.6) is slightly less lipophilic than the unsubstituted parent (XLogP3-AA = 0.7), a nuance that may affect membrane permeability in cellular assays [3]. These non-interchangeable attributes demand compound-specific procurement and quality control.

Attribute
6-Nitro (Target)
Analog Context
Regiochemistry
Nitro at 6-position
8-nitro isomer may shift electronic distribution
Cycloaddition
Inert to (4+2) with electron-rich dienes
6,8-dinitro analog forms polycyclic adducts
Isomerization
Accelerated [4,3-a] to [1,5-a] shift
Unsubstituted parent may isomerize more slowly

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine: Quantitative Analogue Comparison


Cycloaddition Reactivity: 6-Nitro vs. 6,8-Dinitro

In contrast to 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine, the mononitro 6-nitro derivative does not participate in isoelectronic (4+2) cycloaddition with electron-rich 1,3-dienes [1]. The 6,8-dinitro compound yields three- and four-nuclear polycyclic systems under these conditions, while mononitro substrates, including the 6-nitro compound, afford no such adducts [1]. This difference in electrophilicity directly impacts the compound's utility as a synthetic building block.

Cycloaddition Reactivity
Class-level inference
6-Nitro: Non-reactive vs. 6,8-Dinitro: Forms polycycles
Supports electrophilicity context review
Mononitro compound does not participate in (4+2) cycloaddition; reported reactivity profile differs from dinitro analog.
Cycloaddition Electrophilicity Polycyclic Synthesis

Lipophilicity: 6-Nitro Substitution Effect

The 6-nitro derivative exhibits a computed XLogP3-AA of 0.6, whereas the unsubstituted [1,2,4]triazolo[1,5-a]pyridine parent has an XLogP3-AA of 0.7 [1][2]. This slight decrease in lipophilicity is attributed to the polar nitro group and may influence compound partitioning, membrane permeability, and formulation behavior in biological assays.

Lipophilicity
Cross-study comparable
XLogP3-AA 0.6 vs. Parent 0.7 (Δ -0.1)
Reported partitioning property review
Computed property; may influence permeability in cellular assays. Context-dependent.
Lipophilicity ADME Physicochemical Property

Catalytic Hydrogenation to 6-Amine

Reduction of 6-nitro-[1,2,4]triazolo[1,5-a]pyridine to the corresponding 6-amine using palladium on carbon (10% Pd/C) and hydrogen gas in methanol at 100 °C and 10.13 MPa for 48 hours affords a 79% isolated yield [1]. This yield provides a benchmark for evaluating catalytic hydrogenation efficiency of this specific nitroheterocycle.

Amine Reduction Yield
Supporting evidence
79% Isolated yield
Supports synthetic utility benchmark review
Pd/C, H2, MeOH, 100 °C, 48h. Establishes realistic expectation for amine intermediate preparation.
Synthetic Yield Reduction Process Chemistry

Isomerization Kinetics: Ring System Shift

The presence of an electron-withdrawing nitro substituent at the 6-position greatly facilitates the isomerization of s-triazolo[4,3-a]pyridines to s-triazolo[1,5-a]pyridines, whereas electron-donating groups such as amino retard this process [1]. This class-level observation implies that the 6-nitro compound will isomerize more rapidly than its unsubstituted or amino-substituted counterparts under identical conditions.

Isomerization Kinetics
Class-level inference
Accelerated (6-Nitro) vs. Slowed (6-Amino/Unsub.)
Supports regiochemical control context review
Qualitative rate comparison; absolute constants not reported. Electron-withdrawing groups facilitate [1,5-a] ring formation.
Isomerization Reaction Kinetics Regiochemistry

Antiviral Activity: Nitro Derivatives

In a study of 2-α-L-rhamnopyranosylnitro[1,2,4]triazolo[1,5-a]pyridine C-nucleosides, nitro derivatives inhibited viral replication but did so at cytotoxic concentrations; reduction to the corresponding amino derivatives abolished antiviral activity [1]. While the study evaluates glycosylated congeners, the pattern suggests that the nitro group is essential for activity in this series, albeit with a narrow therapeutic window.

Antiviral Assay Context
Class-level inference
Inhibits MuLV replication at toxic concentrations
Supports cytotoxicity endpoint review
Study based on glycosylated congeners. Nitro group retention may be critical; cytotoxicity requires careful titration.
Antiviral Cytotoxicity Structure-Activity Relationship

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine Application Scenarios


6-Amino Derivatives via Catalytic Hydrogenation

The compound is reliably reduced to 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-6-amine in 79% yield using standard hydrogenation conditions (10% Pd/C, H2, MeOH) [1]. This route is suitable for generating amine building blocks for further derivatization, such as in the synthesis of GLP-1 secretagogue scaffolds [1].

Regioselective [1,5-a] Ring Construction

The 6-nitro substituent accelerates isomerization of the [4,3-a] to the [1,5-a] ring system [1], making it advantageous for synthetic pathways that require the thermodynamically favored [1,5-a] regioisomer. This kinetic benefit can shorten reaction times and improve regiochemical fidelity.

Selective Cycloaddition and Nucleophilic Substitution

Unlike the highly electrophilic 6,8-dinitro analog, 6-nitro-[1,2,4]triazolo[1,5-a]pyridine does not undergo (4+2) cycloaddition with electron-rich dienes [1], indicating moderated electrophilicity. This property is valuable when selective monofunctionalization is required without unwanted polycyclization.

Pharmacophore Scaffold with Defined Lipophilicity

With a computed XLogP3-AA of 0.6, the 6-nitro compound offers a slightly less lipophilic alternative to the unsubstituted parent (XLogP3-AA = 0.7) [1][2]. This may be beneficial when optimizing lead compounds for aqueous solubility or when a marginal reduction in LogP is desired to improve ADME properties.

Application
Selection Property
Validation Focus
Amine Derivative Synthesis
Reduction yield benchmark
Catalytic hydrogenation setup and intermediate isolation
[1,5-a] Ring Construction
Isomerization kinetics
Regiochemical control and reaction rate monitoring
Selective Functionalization
Cycloaddition reactivity profile
Electrophilicity characterization and competing pathway assessment
LogP Modulation
Physicochemical profile
Partition coefficient measurement and ADME screening
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